ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Overview
Description
Ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.07324176 g/mol and the complexity rating of the compound is 575. The solubility of this chemical has been described as 54.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as ChemDiv2_004019, is the tau protein . Tau proteins are abundant in neurons of the central nervous system and are involved in microtubule assembly and stability .
Mode of Action
ChemDiv2_004019 is a small-molecule PROTAC (Proteolysis-Targeting Chimera) that operates by recruiting both tau proteins and an E3 ligase known as Vhl . This simultaneous recruitment selectively enhances the ubiquitination and proteolysis of tau proteins .
Biochemical Pathways
The compound’s action on tau proteins affects the stability of microtubules within neurons. By enhancing the ubiquitination and proteolysis of tau proteins, it may disrupt the normal function of these proteins and alter the structural integrity of neurons .
Result of Action
The selective enhancement of tau protein ubiquitination and proteolysis by ChemDiv2_004019 can lead to changes in neuronal structure and function . This mechanism has been explored for its potential in Alzheimer’s disease (AD) research, as tau proteins play a significant role in the neurofibrillary tangles observed in this condition .
Biochemical Analysis
Biochemical Properties
It is known that this compound can recruit tau and E3 ligase (Vhl), thereby selectively enhancing the ubiquitination and proteolysis of tau proteins . This suggests that Ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate may interact with these proteins and potentially others in the cell.
Cellular Effects
Given its ability to enhance the ubiquitination and proteolysis of tau proteins, it is possible that this compound could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to recruit tau and E3 ligase (Vhl) suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-2-25-14(22)7-10-9-26-17(18-10)19-13(21)8-20-15(23)11-5-3-4-6-12(11)16(20)24/h3-6,9H,2,7-8H2,1H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKAGAOGHWWOAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330238 | |
Record name | ethyl 2-[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
54.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660818 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301226-79-9 | |
Record name | ethyl 2-[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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